molecular formula C16H28N2O B5451292 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide

Cat. No.: B5451292
M. Wt: 264.41 g/mol
InChI Key: HRYONARCMQWNRK-NTEUORMPSA-N
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Description

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many biologically active compounds

Preparation Methods

The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3,7-dimethylocta-2,6-dienyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine core structure and may have similar biological activities.

    3,7-Dimethylocta-2,6-dienyl derivatives: These compounds share the 3,7-dimethylocta-2,6-dienyl moiety and may have similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-13(2)6-4-7-14(3)9-11-18-10-5-8-15(12-18)16(17)19/h6,9,15H,4-5,7-8,10-12H2,1-3H3,(H2,17,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYONARCMQWNRK-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCCC(C1)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCCC(C1)C(=O)N)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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